2-(4-BENZYLPIPERIDIN-1-YL)-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Overview
Description
2-(4-BENZYLPIPERIDIN-1-YL)-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a piperidine ring, a pyridine ring, and a pyrido[2,3-d]pyrimidin-4-one core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERIDIN-1-YL)-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through the reaction of benzylamine with a suitable aldehyde or ketone under reductive amination conditions.
Construction of the Pyridine Ring: This step may involve the cyclization of a suitable precursor, such as a β-ketoester, with an appropriate nitrogen source.
Assembly of the Pyrido[2,3-d]pyrimidin-4-one Core: This is usually accomplished through a multi-step process involving the condensation of a pyridine derivative with a suitable amine or amide, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-BENZYLPIPERIDIN-1-YL)-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-BENZYLPIPERIDIN-1-YL)-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-BENZYLPIPERIDIN-1-YL)-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound features a pyridine ring and has been investigated for its electrocatalytic properties.
Uniqueness
2-(4-BENZYLPIPERIDIN-1-YL)-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of a piperidine ring, a pyridine ring, and a pyrido[2,3-d]pyrimidin-4-one core. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c30-23-21-20(19-6-11-25-12-7-19)8-13-26-22(21)27-24(28-23)29-14-9-18(10-15-29)16-17-4-2-1-3-5-17/h1-8,11-13,18H,9-10,14-16H2,(H,26,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMIAQKEWYISHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=NC=CC(=C4C(=O)N3)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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